molecular formula C8H7IO2 B8595630 1-(2-Hydroxy-3-iodophenyl)ethan-1-one CAS No. 89942-31-4

1-(2-Hydroxy-3-iodophenyl)ethan-1-one

Cat. No. B8595630
CAS RN: 89942-31-4
M. Wt: 262.04 g/mol
InChI Key: PTPNOHHWWIGMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-3-iodophenyl)ethan-1-one is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Hydroxy-3-iodophenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxy-3-iodophenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89942-31-4

Product Name

1-(2-Hydroxy-3-iodophenyl)ethan-1-one

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

IUPAC Name

1-(2-hydroxy-3-iodophenyl)ethanone

InChI

InChI=1S/C8H7IO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3

InChI Key

PTPNOHHWWIGMJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3'-amino-2'-hydroxyacetophenone hydrobromide (2.5 g, 10.8 mmol) in water (10 ml) at 0° C. was added successively with concentrated sulfuric acid (0.70 ml) and sodium nitrite (0.783 g, 11.3 mmol) dissolved in water (1.5 ml) and the mixture was left under stirring at 0° C. for 20 min. After that, concentrated sulfuric acid (0.2 ml) was added and the resulting mixture was poured onto a solution of potassium iodide (2.2 g) in water (2 ml) cooled at 0° C. Copper powder (11 mg) was added in a few minutes and the mixture was left at 75° C. for 2 h. After this time the mixture was left to cool at room temperature, then extracted with chloroform (3×50 ml), the organic phase was washed with a 5% sodium thiosulfate solution, dried and the solvent was evaporated off under reduced pressure. The resulting residue was purified by column chromatography eluting with petroleum ether:chloroform, 6:4, thereby recovering 1.95 g of title compound (69% yield).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3'-amino-2'-hydroxyacetophenone hydrobromide
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
0.783 g
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Quantity
2.2 g
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Six
Quantity
11 mg
Type
catalyst
Reaction Step Seven
Yield
69%

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